molecular formula C10H8BrNO2 B13690125 3-Bromo-5-(2-methoxyphenyl)isoxazole

3-Bromo-5-(2-methoxyphenyl)isoxazole

Cat. No.: B13690125
M. Wt: 254.08 g/mol
InChI Key: APJHSEDWAUTJER-UHFFFAOYSA-N
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Description

3-Bromo-5-(2-methoxyphenyl)isoxazole is a heterocyclic compound that features a five-membered isoxazole ring substituted with a bromine atom at the 3-position and a 2-methoxyphenyl group at the 5-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(2-methoxyphenyl)isoxazole typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is often catalyzed by copper (I) or ruthenium (II) catalysts . metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation .

Industrial Production Methods

Industrial production methods for isoxazole derivatives, including this compound, often employ microwave-assisted synthesis to reduce reaction times and improve yields. This method involves heating the reaction mixture to around 110°C for 15-20 minutes .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(2-methoxyphenyl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoxazoles and oxazoles, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(2-methoxyphenyl)isoxazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxyphenyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

3-Bromo-5-(2-methoxyphenyl)isoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data.

Overview of Isoxazole Derivatives

Isoxazole derivatives are recognized for their broad pharmacological activities, including anti-inflammatory, analgesic, and immunomodulatory effects. The specific compound this compound has been studied for its potential in various biological applications due to its unique structural characteristics.

Biological Activities

  • Anti-inflammatory Properties :
    Research indicates that this compound exhibits notable anti-inflammatory activity. In a study assessing various isoxazole derivatives, compounds similar to this compound demonstrated significant inhibition of cyclooxygenase (COX-1/COX-2) enzymes, which are critical in the inflammatory response. The binding affinities were reported to be favorable, suggesting a potential mechanism for its anti-inflammatory effects .
  • Immunomodulatory Effects :
    Isoxazole derivatives have also shown promise in modulating immune responses. In vitro studies have indicated that this compound can influence the proliferation of peripheral blood mononuclear cells (PBMCs) and alter cytokine production, which is crucial for immune regulation .
  • Antioxidant Activity :
    Some studies suggest that this compound may possess antioxidant properties, contributing to its overall biological profile. Antioxidants play a vital role in reducing oxidative stress, which is linked to various chronic diseases.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Cyclooxygenase Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins.
  • Cytokine Modulation : It appears to modulate the expression of cytokines involved in inflammatory and immune responses, potentially leading to reduced inflammation and altered immune function.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatorySignificant inhibition of COX-1/COX-2
ImmunomodulatoryAlters PBMC proliferation and cytokine production
AntioxidantPotential antioxidant properties

Case Studies

  • In Vivo Studies :
    In animal models, derivatives similar to this compound have shown reductions in edema and inflammation markers following administration. These studies highlight the compound's potential therapeutic applications in treating inflammatory diseases .
  • In Vitro Studies :
    Laboratory experiments have demonstrated that this compound can inhibit the production of TNF-alpha in activated human immune cells, suggesting its utility in conditions characterized by excessive inflammation.

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

3-bromo-5-(2-methoxyphenyl)-1,2-oxazole

InChI

InChI=1S/C10H8BrNO2/c1-13-8-5-3-2-4-7(8)9-6-10(11)12-14-9/h2-6H,1H3

InChI Key

APJHSEDWAUTJER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NO2)Br

Origin of Product

United States

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